![molecular formula C13H7N3O2 B2830559 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile CAS No. 20964-63-0](/img/structure/B2830559.png)
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile, also known as HOPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HOPDC is a pyridine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Additionally, we will list as many future directions for research on HOPDC as possible.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. Additionally, 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects:
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has been shown to exhibit cytotoxic activity against cancer cells, but it has also been reported to have other biochemical and physiological effects. For example, 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile in lab experiments is its potential as a cytotoxic agent against cancer cells. Additionally, 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile in lab experiments is its low solubility in water, which may limit its use in certain assays.
Future Directions
There are many potential future directions for research on 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile. One area of research could focus on the development of novel 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile derivatives with improved solubility and cytotoxic activity against cancer cells. Additionally, further studies could investigate the mechanism of action of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile and its effects on various enzymes and pathways involved in cell proliferation and survival. Finally, research could explore the potential use of 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile in combination with other anticancer drugs to enhance its therapeutic efficacy.
Synthesis Methods
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile can be synthesized through various methods, including the reaction of 2-cyano-3-phenylacrylonitrile with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 6-hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3-carbonitrile. The resulting compound can then be reacted with malononitrile in the presence of a base, such as potassium carbonate, to form 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile. Other methods of synthesizing 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile have also been reported in the literature.
Scientific Research Applications
6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has shown potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 6-Hydroxy-2-oxo-4-phenyl-1,2-dihydro-pyridine-3,5-dicarbonitrile may be a promising candidate for the development of anticancer drugs.
properties
IUPAC Name |
2-hydroxy-6-oxo-4-phenyl-1H-pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)16-12(9)17/h1-5H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNBNLDRGBEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.